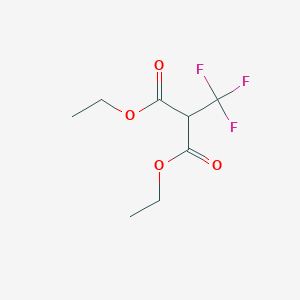
N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride, also known as ACEBSH, is a sulfonamide-based compound commonly used in scientific research. This compound is widely used in biochemical and physiological studies due to its ability to interact with proteins, enzymes, and other molecules. It is also used in the synthesis of other compounds and in the study of enzyme mechanisms.
科学研究应用
N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride has a number of applications in scientific research. It is commonly used as a reagent in biochemical and physiological studies, as it is able to interact with proteins, enzymes, and other molecules. It is also used in the synthesis of other compounds, such as peptides, and in the study of enzyme mechanisms. Additionally, N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride is used in the study of enzyme-catalyzed reactions, as it is able to act as a competitive inhibitor of certain enzymes.
作用机制
N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride is able to interact with proteins, enzymes, and other molecules due to its ability to form hydrogen bonds. This allows it to bind to the active sites of enzymes and proteins, which inhibits their activity. Additionally, N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride is able to interact with other molecules through van der Waals forces and electrostatic interactions.
Biochemical and Physiological Effects
N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, which can have a number of effects on biochemical processes. Additionally, N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride has been shown to inhibit the activity of certain proteins, which can affect physiological processes.
实验室实验的优点和局限性
N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its ability to interact with proteins, enzymes, and other molecules, which makes it a useful reagent for biochemical and physiological studies. Additionally, N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride is relatively easy to synthesize and is relatively inexpensive. However, N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride has several limitations. It is not soluble in organic solvents, which can make it difficult to use in certain experiments, and it is not very stable, which can make it difficult to store.
未来方向
There are a number of potential future directions for research related to N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride. One potential direction is to further explore its ability to inhibit the activity of certain enzymes and proteins. Additionally, further research could be done to explore its potential applications in drug design and development. Additionally, further research could be done to explore the potential effects of N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride on other biochemical and physiological processes. Finally, further research could be done to explore the potential of N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride as a reagent in other types of scientific experiments.
合成方法
N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride can be synthesized using a two-step process. The first step involves reacting 4-cyanobenzene-1-sulfonamide with an amine, such as 2-aminoethanol, in an aqueous solution. This reaction produces N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide. The second step involves treating the resulting compound with hydrochloric acid, which produces N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride involves the reaction of 4-cyanobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base to form the desired product.", "Starting Materials": [ "4-cyanobenzenesulfonyl chloride", "2-aminoethanol", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-cyanobenzenesulfonyl chloride to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask to deprotonate the sulfonyl chloride group", "Add 2-aminoethanol to the reaction flask and stir for several hours at room temperature", "Quench the reaction with hydrochloric acid to form the hydrochloride salt of the product", "Isolate the product by filtration and wash with a suitable solvent (e.g. water or ethanol)", "Dry the product under vacuum to obtain N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride" ] } | |
CAS 编号 |
1581293-99-3 |
产品名称 |
N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride |
分子式 |
C9H12ClN3O2S |
分子量 |
261.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



